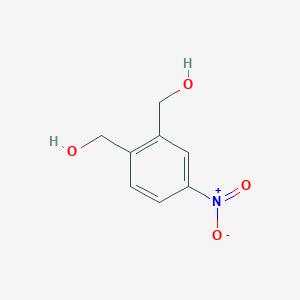

(4-Nitro-1,2-phenylene)dimethanol

Description

BenchChem offers high-quality (4-Nitro-1,2-phenylene)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitro-1,2-phenylene)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(hydroxymethyl)-4-nitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c10-4-6-1-2-8(9(12)13)3-7(6)5-11/h1-3,10-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWREOCJVMLGTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452087 | |

| Record name | (4-Nitro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22162-19-2 | |

| Record name | (4-Nitro-1,2-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Nitro-1,4-phenylene)dimethanol

Disclaimer: Initial searches for "(4-Nitro-1,2-phenylene)dimethanol" did not yield specific information for this particular isomer. This guide will therefore focus on the closely related and well-documented compound, (2-Nitro-1,4-phenylene)dimethanol , to provide a comprehensive overview of a representative nitrophenylene dimethanol.

Introduction

(2-Nitro-1,4-phenylene)dimethanol, a member of the nitrophenyl alcohol class of compounds, presents a unique chemical scaffold with significant potential in organic synthesis and drug discovery. Its structure, featuring a nitro group and two hydroxymethyl substituents on a benzene ring, imparts a distinct reactivity profile. The electron-withdrawing nature of the nitro group influences the chemical behavior of the aromatic ring and the benzylic alcohols, making it a versatile building block for the synthesis of more complex molecules. This guide provides a detailed exploration of the chemical and physical properties, synthesis, reactivity, and potential applications of (2-Nitro-1,4-phenylene)dimethanol, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (2-Nitro-1,4-phenylene)dimethanol is fundamental to its application in research and development. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | [4-(hydroxymethyl)-3-nitrophenyl]methanol | [1] |

| Synonyms | 2-Nitro-p-xylene-α,α'-diol, 2-Nitro-1,4-benzenedimethanol | [1] |

| CAS Number | 23222-97-1 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are typically yellow crystalline solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

Synthesis and Purification

The primary synthetic route to (2-Nitro-1,4-phenylene)dimethanol involves the reduction of a suitable precursor. A general laboratory-scale synthesis is detailed below.

Synthesis of (2-Nitro-1,4-phenylene)dimethanol

Principle: The synthesis of (2-Nitro-1,4-phenylene)dimethanol can be achieved through the reduction of 2-nitroterephthalic acid. This reaction reduces the carboxylic acid functionalities to primary alcohols without affecting the nitro group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitroterephthalic acid in an appropriate solvent such as tetrahydrofuran (THF).

-

Reduction: To the solution, slowly add a reducing agent. A suitable reagent for this transformation is borane-tetrahydrofuran complex (BH₃·THF) or another selective carboxyl group reducing agent. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of methanol or water.

-

Workup: The reaction mixture is then subjected to an aqueous workup. This may involve partitioning the product between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (2-Nitro-1,4-phenylene)dimethanol.

Causality behind Experimental Choices:

-

Solvent: THF is a common choice as it is relatively inert and effectively dissolves both the starting material and the borane reducing agent.

-

Reducing Agent: Borane complexes are selective for the reduction of carboxylic acids in the presence of other functional groups like nitro groups.

-

Inert Atmosphere: This is crucial to prevent any unwanted side reactions with atmospheric oxygen or moisture, especially when using reactive reagents like boranes.

Characterization

The structure and purity of the synthesized (2-Nitro-1,4-phenylene)dimethanol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the aromatic protons, the benzylic methylene protons, and the corresponding carbons, as well as the overall substitution pattern.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl (-OH) and nitro (-NO₂) functional groups.

Reactivity Profile

The chemical reactivity of (2-Nitro-1,4-phenylene)dimethanol is governed by its three key functional groups: the nitro group, the aromatic ring, and the two primary alcohol groups.

Caption: Reactivity of (2-Nitro-1,4-phenylene)dimethanol.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amine. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.

-

Reduction to Amine: The nitro group can be selectively reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), tin(II) chloride (SnCl₂) in hydrochloric acid, or iron in acetic acid. The resulting aminophenylene dimethanol is a valuable intermediate for further functionalization.

Reactions of the Aromatic Ring

The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group.

Reactions of the Hydroxymethyl Groups

The two primary alcohol groups can undergo typical alcohol reactions:

-

Oxidation: The hydroxymethyl groups can be oxidized to aldehydes or a dicarboxylic acid using appropriate oxidizing agents. Selective oxidation to the dialdehyde can be achieved using milder reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will lead to the formation of the corresponding dicarboxylic acid.

-

Esterification and Etherification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). Etherification can be achieved by reacting with alkyl halides under basic conditions (Williamson ether synthesis).

Potential Applications in Drug Development and Materials Science

While specific applications for (2-Nitro-1,4-phenylene)dimethanol are not extensively documented, its structural motifs are present in various biologically active molecules and functional materials.

-

Precursor for Heterocyclic Synthesis: The reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions with the hydroxymethyl groups or their oxidized derivatives, can lead to the formation of various heterocyclic scaffolds, which are prevalent in many drug molecules.

-

Building Block for Novel Ligands: The diol functionality allows for the synthesis of bidentate ligands for metal coordination. The electronic properties of these ligands can be tuned by the presence of the nitro group or its reduced amino form.

-

Monomer for Polymer Synthesis: The difunctional nature of (2-Nitro-1,4-phenylene)dimethanol makes it a potential monomer for the synthesis of polyesters and polyethers with tailored properties imparted by the nitro-functionalized aromatic core.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling (2-Nitro-1,4-phenylene)dimethanol. Although specific toxicity data is not available, compounds containing nitroaromatic groups should be handled with care as they can be potentially toxic and mutagenic.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.

Conclusion

(2-Nitro-1,4-phenylene)dimethanol is a versatile chemical intermediate with significant potential for applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reducible nitro group and two reactive hydroxymethyl groups on an aromatic scaffold provides a platform for the construction of a wide array of complex molecules. Further exploration of the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

[1] PubChem. (2-Nitro-p-xylene-alpha,alpha'-diol). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol

This in-depth technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel compound, [2-(hydroxymethyl)-4-nitrophenyl]methanol. As experimental data for this specific molecule is not yet prevalent in publicly accessible databases, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and analyzing structurally similar compounds, we can forecast the key spectral characteristics, thereby facilitating its identification and characterization in a research setting.

Introduction and Rationale

[2-(hydroxymethyl)-4-nitrophenyl]methanol is a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring two hydroxymethyl groups and a nitro group on a benzene ring, suggests a range of chemical properties that could be exploited in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its scientific exploration, enabling unambiguous identification, purity assessment, and structural elucidation.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) data for [2-(hydroxymethyl)-4-nitrophenyl]methanol. Furthermore, it will provide standardized, field-proven protocols for acquiring this data, ensuring a self-validating system for experimental work.

Predicted Spectroscopic Data

The following predictions are based on the analysis of structurally related compounds, including (4-nitrophenyl)methanol, (2-methyl-4-nitrophenyl)methanol, and [2,5-bis(hydroxymethyl)-4-nitrophenyl]methanol[1][2][3].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the electronic environment of the protons in the molecule. The aromatic region will be particularly informative due to the substitution pattern.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | d | 1H | H-3 | The proton ortho to the strongly electron-withdrawing nitro group will be the most deshielded aromatic proton. |

| ~8.1 - 8.3 | dd | 1H | H-5 | This proton is ortho to the nitro group and meta to a hydroxymethyl group, leading to a downfield shift. |

| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to a hydroxymethyl group and meta to the nitro group, resulting in a relatively upfield shift compared to H-3 and H-5. |

| ~4.8 - 5.0 | s | 2H | CH₂OH (at C-2) | The chemical shift of benzylic protons is typically in this range. |

| ~4.6 - 4.8 | s | 2H | CH₂OH (at C-1) | Similar to the other hydroxymethyl group, but potentially slightly different due to the electronic environment. |

| ~5.4 - 5.8 | t | 2H | CH₂OH | The hydroxyl protons are expected to be broad singlets or triplets, and their chemical shift can vary with concentration and solvent. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can facilitate the observation of the -OH proton signals[4][5].

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the free induction decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 - 150 | C-4 | The carbon atom bearing the nitro group is expected to be significantly deshielded. |

| ~142 - 145 | C-2 | The carbon atom attached to the hydroxymethyl group and adjacent to the nitro group will also be downfield. |

| ~138 - 140 | C-1 | The carbon atom with the other hydroxymethyl group will be in a similar downfield region. |

| ~128 - 130 | C-6 | Aromatic carbon ortho to a hydroxymethyl group. |

| ~123 - 125 | C-5 | Aromatic carbon ortho to the nitro group. |

| ~120 - 122 | C-3 | Aromatic carbon ortho to the nitro group. |

| ~62 - 65 | CH₂OH (at C-2) | The chemical shift for benzylic alcohol carbons. |

| ~60 - 63 | CH₂OH (at C-1) | Similar to the other hydroxymethyl carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup:

-

Use a broadband probe to observe the wide range of ¹³C chemical shifts.

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to accommodate the full range of expected carbon signals (e.g., 0-200 ppm).

-

-

Data Acquisition and Processing:

-

A larger number of scans is typically necessary due to the low natural abundance of ¹³C.

-

Processing steps are similar to those for ¹H NMR (Fourier transform, phasing, baseline correction, and calibration).

-

Caption: The chemical structure of [2-(hydroxymethyl)-4-nitrophenyl]methanol.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Strong, Broad | O-H stretch (from hydroxymethyl groups) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (from CH₂ groups) |

| 1500 - 1550 | Strong | Asymmetric N-O stretch (nitro group) |

| 1330 - 1370 | Strong | Symmetric N-O stretch (nitro group) |

| 1000 - 1100 | Strong | C-O stretch (from hydroxymethyl groups) |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The expected exact mass is 199.0532 g/mol . A prominent peak corresponding to this mass should be observed, especially with soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

-

Key Fragmentation Patterns:

-

Loss of a hydroxymethyl group (-CH₂OH, 31 Da) to give a fragment at m/z 168.

-

Loss of a nitro group (-NO₂, 46 Da) to give a fragment at m/z 153.

-

Loss of water (-H₂O, 18 Da) from the molecular ion or fragment ions.

-

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Instrumentation:

-

Choose an appropriate ionization technique (e.g., ESI, CI, or Electron Impact - EI). ESI is often suitable for polar molecules like the target compound.

-

Select a mass analyzer (e.g., quadrupole, time-of-flight - TOF, or Orbitrap) based on the desired resolution and accuracy.

-

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant m/z range.

Caption: A diagram illustrating the predicted fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of [2-(hydroxymethyl)-4-nitrophenyl]methanol. The detailed protocols and anticipated data serve as a valuable resource for researchers embarking on the synthesis and analysis of this and related compounds. By following these guidelines, scientists can confidently acquire and interpret the necessary spectroscopic data to confirm the structure and purity of their target molecule, thereby advancing their research objectives.

References

-

PubChem. (4-Nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (2-Methyl-4-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. [2,5-Bis(hydroxymethyl)-4-nitrophenyl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Google Patents. (2005). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

- Google Patents. (2015). METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).

Sources

- 1. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2-Methyl-4-nitrophenyl)methanol | C8H9NO3 | CID 21345674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [2,5-Bis(hydroxymethyl)-4-nitrophenyl]methanol | C9H11NO5 | CID 90398364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL) - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Theoretical Investigations of (4-Nitro-1,2-phenylene)dimethanol: A Roadmap for Computational Analysis and Application Discovery

An In-Depth Technical Guide for Researchers

Abstract: (4-Nitro-1,2-phenylene)dimethanol is a molecule of significant interest due to the dual functionality imparted by its electron-withdrawing nitro group and the reactive hydroxymethyl (-CH₂OH) substituents. While extensive theoretical and experimental data exist for related nitroaromatic compounds, a dedicated computational study of this specific molecule is essential to unlock its full potential. This guide presents a comprehensive theoretical framework for characterizing (4-Nitro-1,2-phenylene)dimethanol using quantum chemical methods. We outline a self-validating protocol rooted in Density Functional Theory (DFT), designed to elucidate the molecule's structural, spectroscopic, and electronic properties. The insights from this proposed study are poised to accelerate its application in fields ranging from medicinal chemistry, particularly as a linker in hypoxia-activated prodrugs, to materials science as a candidate for non-linear optical materials.

Introduction: The Scientific Imperative

Nitroaromatic compounds are a cornerstone of modern chemistry, with applications spanning pharmaceuticals, dyes, and energetic materials.[1][2] The nitro group (-NO₂) is a powerful modulator of a molecule's electronic properties, often creating regions of high electrophilicity and enabling unique chemical reactivity.[3] In drug development, the nitro group is a key pharmacophore in bioreductive prodrugs, which are selectively activated in the low-oxygen (hypoxic) environments characteristic of solid tumors.[4]

(4-Nitro-1,2-phenylene)dimethanol presents a compelling target for theoretical study. It combines the electronic influence of the nitro group with two hydroxymethyl groups, which serve as versatile handles for synthetic elaboration. A thorough computational analysis is the most efficient first step to predict its behavior and guide subsequent experimental work. This guide provides the methodological blueprint for such an investigation.

Proposed Computational Research Workflow

To ensure scientific rigor, a multi-faceted computational approach is required. Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.[5][6] The entire workflow is designed to be self-validating, where computational predictions can be directly compared with future experimental measurements.

Caption: Proposed computational workflow for the theoretical analysis of (4-Nitro-1,2-phenylene)dimethanol.

Step-by-Step Computational Protocol

This protocol details the essential calculations for a comprehensive theoretical understanding.

I. Geometry Optimization and Vibrational Analysis

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Methodology: Perform a full geometry optimization without constraints.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.[5]

-

Basis Set: 6-311++G(d,p). This is a robust basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, which are crucial for describing the polar C-O, N-O, and O-H bonds.[6]

-

-

Validation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.

-

Output: Optimized 3D coordinates, bond lengths, bond angles, and dihedral angles. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra, providing a direct comparison point for experimental characterization.[6]

II. Electronic Structure and Reactivity Analysis

-

Frontier Molecular Orbital (FMO) Analysis:

-

Procedure: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) from the optimized structure's output file.

-

Causality: The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).[7] The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[8][9]

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Procedure: Generate the MEP surface, which maps the electrostatic potential onto the molecule's electron density.

-

Causality: The MEP map visually identifies the centers of charge distribution. Red-colored regions (negative potential) indicate likely sites for electrophilic attack (e.g., the oxygen atoms of the nitro group), while blue regions (positive potential) indicate sites for nucleophilic attack. This is invaluable for predicting intermolecular interactions.[3]

-

III. Spectroscopic Property Simulation

-

NMR Spectroscopy:

-

Procedure: Calculate isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Chemical shifts are then referenced against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

-

Causality: This simulation predicts the ¹H and ¹³C NMR spectra, which are fundamental for experimental structure verification.

-

-

UV-Visible Spectroscopy:

-

Procedure: Employ Time-Dependent DFT (TD-DFT) calculations to predict the electronic transitions and corresponding absorption wavelengths (λmax).[10]

-

Causality: This analysis helps understand the molecule's photophysical properties and provides another key data point for experimental validation. The nature of the transitions (e.g., n→π* or π→π*) can be determined by examining the molecular orbitals involved.

-

Predicted Properties and Potential Applications

The proposed theoretical study will yield quantitative data that directly informs the potential uses of (4-Nitro-1,2-phenylene)dimethanol.

Data Presentation

All computed data should be summarized in clear, comparative tables.

Table 1: Proposed Computational Methods Summary

| Property to Calculate | Recommended Method | Functional/Basis Set | Purpose |

|---|---|---|---|

| Equilibrium Geometry | DFT Optimization | B3LYP/6-311++G(d,p) | Determine stable 3D structure, bond parameters |

| Vibrational Frequencies | Frequency Analysis | B3LYP/6-311++G(d,p) | Confirm energy minimum, simulate IR/Raman |

| Electronic Properties | FMO Analysis | B3LYP/6-311++G(d,p) | Predict reactivity (HOMO, LUMO, ΔE) |

| Reactive Sites | MEP Mapping | B3LYP/6-311++G(d,p) | Identify sites for molecular interactions |

| ¹H & ¹³C NMR Spectra | GIAO | B3LYP/6-311++G(d,p) | Aid in experimental structure elucidation |

| UV-Vis Absorption | TD-DFT | B3LYP/6-311++G(d,p) | Predict electronic transitions |

| Non-Linear Optical Response | Hyperpolarizability| B3LYP/6-311++G(d,p) | Assess potential for NLO materials |

Table 2: Example of Predicted Molecular Properties (Illustrative)

| Parameter | Predicted Value (Units) | Significance |

|---|---|---|

| HOMO Energy | Value (eV) | Electron-donating capability |

| LUMO Energy | Value (eV) | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Value (eV) | Chemical reactivity and stability |

| Dipole Moment | Value (Debye) | Molecular polarity |

| First Hyperpolarizability (β₀) | Value (esu) | Non-linear optical activity |

| Max. Absorption Wavelength (λmax) | Value (nm) | Primary electronic transition energy |

Application in Drug Development: A Hypoxia-Activated Linker

A key application for this molecule is in oncology. The field of Gene-Directed Enzyme Prodrug Therapy (GDEPT) often utilizes nitroaromatic compounds that can be reduced by specific nitroreductase enzymes expressed in cancer cells.[4]

Caption: Conceptual pathway for (4-Nitro-1,2-phenylene)dimethanol as a linker in a hypoxia-activated prodrug.

The two -CH₂OH groups on the molecule are ideal attachment points for linking it to a potent cytotoxic agent. The theoretical study is critical here:

-

MEP and FMO analysis will predict how the molecule interacts with the active site of a nitroreductase enzyme.

-

Calculating the reduction potential of the nitro group will help determine if it can be selectively reduced in a hypoxic environment.

-

Structural analysis will inform how attaching a drug payload to the -CH₂OH groups affects the overall conformation and accessibility of the nitro group for enzymatic reduction.

Conclusion

This technical guide outlines a clear and robust computational strategy for the complete theoretical characterization of (4-Nitro-1,2-phenylene)dimethanol. By leveraging established DFT methodologies, this framework enables the prediction of the molecule's fundamental properties, from its 3D structure to its electronic reactivity. The resulting data will provide invaluable, actionable insights for researchers in drug development and materials science, paving the way for targeted experimental synthesis and validation. This theory-first approach minimizes resource expenditure and maximizes the potential for discovering novel applications for this promising molecule.

References

- Comparison of energies of HOMO and LUMO calculated theoretically for different NAEs and 1. (ResearchGate) [URL: https://www.researchgate.net/figure/Comparison-of-energies-of-HOMO-and-LUMO-calculated-theoretically-for-different-NAEs-and_fig5_359367468]

- HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. (ResearchGate) [URL: https://www.researchgate.net/figure/HOMO-and-LUMO-energy-levels-of-the-molecular-orbitals-considered-for-the-nitro_fig6_350085332]

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl)yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (PMC, National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8977416/]

- Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. (ResearchGate) [URL: https://www.researchgate.

- HOMO and LUMO 3D plots of the 4-nitrophenol compound. (ResearchGate) [URL: https://www.researchgate.net/figure/HOMO-and-LUMO-3D-plots-of-the-4-nitrophenol-compound_fig5_361257428]

- 4-Nitro-1,2-phenylenediamine. (PubChem, National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitro-1_2-phenylenediamine]

- Synthesis routes of 4-Nitro-o-phenylenediamine. (Benchchem) [URL: https://www.benchchem.com/product/b140028/synthesis]

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (ResearchGate) [URL: https://www.researchgate.net/publication/383115486_Exploring_solvatochromism_a_comprehensive_analysis_of_research_data_of_the_solvent_-solute_interactions_of_4-nitro-2-cyano-azo_benzene-meta_toluidine]

- The Photochemical Dimerization of 4-Nitro-2-Phenylindone. A DFT Study. (Top Italian Scientists Journal) [URL: https://www.topitalianscientists.org/top-italian-scientists-journal/the-photochemical-dimerization-of-4-nitro-2-phenylindone-a-dft-study]

- Assessing Reactivity with LUMO and HOMO Energy Gap. (WuXi AppTec) [URL: https://rcs.wuxiapptec.com/assessing-reactivity-with-lumo-and-homo-energy-gap]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (MDPI) [URL: https://www.mdpi.com/1420-3049/26/16/4955]

- DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/25448954/]

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (PMC, National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369429/]

- Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies. (ResearchGate) [URL: https://www.researchgate.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (MDPI) [URL: https://www.mdpi.com/1420-3049/29/15/3419]

- 4-Nitro-o-phenylenediamine synthesis. (ChemicalBook) [URL: https://www.chemicalbook.com/synthesis/99-56-9.htm]

- DFT Study of Nitroxide Radicals. 1. Effects of Solvent on Structural and Electronic Characteristics of 4Amino2,2,5,5-tetramethyl-3-imidazoline- N -oxyl. (ResearchGate) [URL: https://www.researchgate.net/publication/228741364_DFT_Study_of_Nitroxide_Radicals_1_Effects_of_Solvent_on_Structural_and_Electronic_Characteristics_of_4Amino2255-tetramethyl-3-imidazoline-N-oxyl]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (PMC, National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182697/]

- New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. (Al-Nahrain Journal of Science) [URL: https://anjs.edu.iq/index.php/anjs/article/view/3547]

- 4-NITRO-M-PHENYLENEDIAMINE. (gsrs.ncats.nih.gov) [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5U5EW62Z]

- Synthesis of 4-((4-(4-nitrophenoxy)phenyl)diazenyl)benzene-1,3-benzoate:Experimental, DFT and, DNA binding investigation through spectral and molecular docking studies. (Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis-of-4-((4-(4-nitrophenoxy)phenyl)diazenyl)b-Qamar-Perveen/47f97549306b3a0f9b69992d4778393c35b861de]

- 4-Nitro-1,3-benzenediamine. (PubChem, National Center for Biotechnology Information) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21208]

- Experimental and Theoretical Studies on (E)-4-Hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde: A Dichromic Azo Dye with pH-Responsive Applications. (ResearchGate) [URL: https://www.researchgate.

- 4-Nitro-1,2-phenylenediamine. (Tokyo Chemical Industry Co., Ltd.) [URL: https://www.tcichemicals.com/IN/en/p/D0103]

- FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. (PubMed, National Center for Biotechnology Information) [URL: https://pubmed.ncbi.nlm.nih.gov/20133182/]

- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. (National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388536/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization | Al-Nahrain Journal of Science [anjs.edu.iq]

- 3. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 5. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermal stability of (4-Nitro-1,2-phenylene)dimethanol

An In-depth Technical Guide to the Thermal Stability of (4-Nitro-1,2-phenylene)dimethanol

Foreword

Theoretical Framework: Predicting Thermal Behavior

The thermal stability of (4-Nitro-1,2-phenylene)dimethanol is primarily dictated by the interplay of its constituent functional groups: the nitro group (-NO₂) and the two hydroxymethyl (-CH₂OH) groups attached to the aromatic ring.

-

The Nitro Group as an Energetic Driver: The C-NO₂ bond is a well-known energetic functional group. Its decomposition is often the initial and rate-determining step in the thermal degradation of nitroaromatic compounds.[1][2] The high bond-association energy of the C-NO₂ group means that once triggered, its decomposition can release significant energy, potentially leading to a thermal runaway.[1] The initial step in the decomposition of many nitroaromatics is the homolytic cleavage of the C-NO₂ bond.[2][3]

-

Influence of Hydroxymethyl Groups: The two hydroxymethyl groups introduce additional reaction pathways. Alcohols can undergo dehydration reactions at elevated temperatures. In this molecule, intramolecular or intermolecular reactions involving the hydroxyl groups and the nitro group or the aromatic ring are possible. The presence of these groups ortho to each other could lead to complex, multi-step decomposition mechanisms, potentially involving cyclization or condensation reactions.

-

Autocatalysis: The decomposition of nitroaromatic compounds can be autocatalytic, meaning the products of the decomposition can accelerate the reaction rate.[1] It is plausible that acidic decomposition products could catalyze the degradation of the hydroxymethyl groups.

Based on these structural features, (4-Nitro-1,2-phenylene)dimethanol is anticipated to be an energetic material with a complex decomposition profile. Its thermal stability will likely be lower than that of the parent benzene ring, and its decomposition has the potential to be highly exothermic.

Experimental Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability of (4-Nitro-1,2-phenylene)dimethanol, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. These techniques provide complementary information on mass loss and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This is crucial for identifying the onset of decomposition and the different stages of mass loss.

Experimental Workflow for TGA

Caption: TGA Experimental Workflow

Step-by-Step TGA Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of (4-Nitro-1,2-phenylene)dimethanol into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace. Ensure the instrument is calibrated for mass and temperature.

-

Method Parameters:

-

Set the initial temperature to 30 °C and allow the instrument to equilibrate.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min. This prevents oxidative decomposition.

-

-

Data Acquisition: Initiate the experiment and record the mass loss and temperature data.

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

-

Identify the number of decomposition steps and the percentage of mass lost in each step.

-

Measure the final residual mass at 600 °C.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine the temperatures of melting, crystallization, and decomposition, as well as the enthalpy (heat) of these transitions. For energetic materials, DSC is critical for quantifying the exothermic decomposition energy.[6][7]

Experimental Workflow for DSC

Caption: DSC Experimental Workflow

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of (4-Nitro-1,2-phenylene)dimethanol into a hermetically sealed aluminum pan. The sealed pan contains the decomposition products and prevents mass loss from interfering with the heat flow measurement.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Ensure the instrument is calibrated for temperature and enthalpy.

-

Method Parameters:

-

Set the initial temperature to 30 °C and allow the instrument to equilibrate.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. The final temperature should be chosen based on TGA results to ensure the entire decomposition is captured without exceeding the instrument's limits.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50 mL/min.

-

-

Data Acquisition: Initiate the experiment and record the heat flow and temperature data.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (T_m).

-

Determine the onset temperature of the exothermic decomposition (T_onset).

-

Identify the peak temperature of the exotherm (T_p).

-

Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g.

-

Predicted Decomposition Pathway and Data Interpretation

While the exact decomposition mechanism of (4-Nitro-1,2-phenylene)dimethanol requires detailed analysis (e.g., using TGA-MS or TGA-FTIR), a plausible pathway can be proposed based on the known chemistry of nitroaromatic compounds.[2]

Hypothetical Decomposition Pathway

Caption: Hypothetical Decomposition Pathway

Interpretation of Expected Results:

The combined TGA and DSC data will provide a comprehensive thermal stability profile.

| Parameter | Technique | Expected Information |

| Melting Point (T_m) | DSC | The temperature at which the solid-to-liquid phase transition occurs. |

| Onset of Decomposition (T_onset) | TGA & DSC | The temperature at which the material begins to degrade. A lower T_onset indicates lower thermal stability. |

| Decomposition Steps | TGA | The number of distinct mass loss events, suggesting a multi-step decomposition mechanism. |

| Peak Exotherm (T_p) | DSC | The temperature at which the decomposition reaction is most rapid. |

| Heat of Decomposition (ΔH_d) | DSC | The quantity of energy released during decomposition. A large exothermic value indicates a high hazard potential. |

| Residual Mass | TGA | The amount of non-volatile char remaining at high temperatures. |

The difference between the melting point and the onset of decomposition is a critical parameter for materials that may be processed in a molten state. A small temperature window between these two events can indicate a significant processing hazard.

Conclusion and Recommendations

This guide provides a scientifically grounded approach for the investigation of the thermal stability of (4-Nitro-1,2-phenylene)dimethanol. While direct experimental data is currently lacking, the principles and protocols outlined here, derived from extensive literature on analogous compounds, offer a clear path forward for researchers.

It is strongly recommended that any experimental work on this compound be conducted on a small scale with appropriate safety precautions, given its potential energetic nature. The use of advanced analytical techniques, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), would be invaluable for elucidating the precise decomposition mechanism and identifying the evolved gaseous products. The data generated from these studies will be crucial for ensuring the safe handling, storage, and application of (4-Nitro-1,2-phenylene)dimethanol in research and development.

References

-

The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials. (n.d.). Scientific.Net. Retrieved from [Link][5]

-

Up-Scaling of DSC Data of High Energetic Materials. (n.d.). AKTS. Retrieved from [Link][6]

-

Kim, Y., Park, J., & Yoh, J. J. (2012). Kinetics analysis of energetic material using isothermal DSC. Semantic Scholar. Retrieved from [Link][8]

-

Energetic Materials Testing with Calorimetry. (n.d.). SETARAM. Retrieved from [Link][7]

-

Stelluti, L. (2023). An Alternative Approach for Predicting the Shelf Life of Energetic Materials. Materials, 16(17), 5894. MDPI. Retrieved from [Link][9]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. DTIC. Retrieved from [Link][2]

-

Thermogravimetric analysis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link][4]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. ACS Publications. Retrieved from [Link][3]

-

Liu, Y., Zhang, T., Zhao, F., & An, T. (2019). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 24(21), 3878. PMC. Retrieved from [Link][10]

Sources

- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic Materials | Scientific.Net [scientific.net]

- 6. Up-Scaling of DSC Data of High Energetic Materials - AKTS [akts.com]

- 7. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro-1,2-benzenedimethanol: A Versatile Scaffold for Advanced Applications in Drug Delivery and Materials Science

Abstract

This technical guide explores the prospective applications of 4-nitro-1,2-benzenedimethanol, a molecule poised at the intersection of medicinal chemistry, materials science, and photochemistry. While direct literature on this specific compound is sparse, its structural motifs—a bifunctional 1,2-benzenedimethanol core and a strategically placed nitro group—suggest a rich potential for innovation. By examining the established functionalities of its constituent parts, we can project its utility as a novel building block for photolabile linkers in controlled drug release, a monomer for functional polymers, and a scaffold for developing new catalytic systems. This document serves as a forward-looking analysis for researchers, scientists, and drug development professionals, providing a theoretical framework and proposed experimental pathways to unlock the capabilities of this promising, yet underexplored, molecule.

Introduction: The Architectural Promise of 4-Nitro-1,2-benzenedimethanol

4-Nitro-1,2-benzenedimethanol is an aromatic diol characterized by two primary alcohol (hydroxymethyl) groups positioned ortho to each other on a benzene ring, with a nitro group at the para position relative to one of the hydroxymethyl groups. This unique arrangement of functional groups suggests a triad of reactive potential:

-

Bifunctionality: The two hydroxyl groups offer two points for covalent modification, making the molecule an ideal candidate for polymerization or for creating linkers that can be attached to two other molecules.

-

The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the benzylic protons. Crucially, it can be readily reduced to an amine, a key functional group in a vast array of pharmaceuticals and specialty chemicals.

-

The ortho-Nitrobenzyl Motif: The arrangement of a nitro group ortho to a benzylic carbon (in this case, bearing a hydroxyl group) is the cornerstone of a well-established class of photolabile protecting groups. This suggests inherent photo-responsive capabilities.

Given the absence of extensive direct research on 4-nitro-1,2-benzenedimethanol, this guide will extrapolate its potential applications from the known chemistry of its structural analogs. A comparison of the physical and chemical properties of related, well-characterized molecules is presented in Table 1.

Table 1: Comparative Properties of 4-Nitro-1,2-benzenedimethanol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Known Applications |

| 4-Nitro-1,2-benzenedimethanol (Proposed) | C₈H₉NO₄ | 183.16 | Bifunctional diol, nitro group for functionalization, potential photolability. | Hypothesized in this guide |

| 1,2-Benzenedimethanol[1] | C₈H₁₀O₂ | 138.16[1] | Bifunctional diol, precursor for ligands and polymers. | Synthesis of heterocycles, environmental transformation product.[1] |

| 1,4-Benzenedimethanol[2] | C₈H₁₀O₂ | 138.16[2] | Bifunctional diol, used in polymer synthesis. | Monomer for polyesters and polyethers.[3] |

| 4-Nitrophthalic Acid[4][5] | C₈H₅NO₆ | 211.13 | Dicarboxylic acid, precursor for dyes and polymers. | Intermediate in chemical synthesis.[6] |

| o-Nitrobenzyl Alcohol | C₇H₇NO₃ | 153.14 | Core of photolabile protecting groups. | Used in the synthesis of photo-caged compounds. |

Proposed Synthesis of 4-Nitro-1,2-benzenedimethanol

A plausible and efficient synthetic route to 4-nitro-1,2-benzenedimethanol would involve the reduction of a commercially available precursor, 4-nitrophthalic acid, or its corresponding diester. The carboxylic acid functionalities can be reduced to primary alcohols using a strong reducing agent that does not affect the nitro group.

Caption: Proposed synthesis of 4-nitro-1,2-benzenedimethanol.

Experimental Protocol: Synthesis via Reduction of Diethyl 4-Nitrophthalate

Rationale: Esterification of 4-nitrophthalic acid prior to reduction is recommended as esters are generally more soluble in ethereal solvents used for hydride reductions and can lead to cleaner reactions. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols. Alternatively, a mixed hydride system like sodium borohydride and lithium chloride can offer a milder, more selective reduction.

Materials:

-

4-Nitrophthalic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Esterification: a. In a round-bottom flask, dissolve 4-nitrophthalic acid (1 equivalent) in an excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). c. Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator. e. Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield diethyl 4-nitrophthalate.

-

Reduction: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF. b. Cool the suspension to 0°C in an ice bath. c. Dissolve the diethyl 4-nitrophthalate from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring. d. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. e. Monitor the reaction by TLC until the starting material is consumed. f. Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. g. Filter the resulting precipitate and wash it thoroughly with THF. h. Combine the filtrate and washes, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain 4-nitro-1,2-benzenedimethanol.

Potential Application I: Photolabile Linkers for Controlled Release

The o-nitrobenzyl group is a well-established photolabile protecting group (PPG) that can be cleaved with UV light, typically in the range of 300-365 nm.[7][8][9] This photocleavage proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected functional group and form an o-nitrosobenzaldehyde byproduct.[10]

4-Nitro-1,2-benzenedimethanol can be envisioned as a bifunctional, photo-cleavable linker. One hydroxyl group can be attached to a carrier molecule (e.g., a polymer, nanoparticle, or surface), while the other can be conjugated to a payload (e.g., a drug, fluorescent probe, or other bioactive molecule). Upon irradiation, the linker would cleave, releasing the payload in a spatially and temporally controlled manner.

Caption: Proposed photocleavage of a drug conjugate.

Workflow: Development of a Photo-Responsive Drug Delivery System

-

Synthesis of the Linker-Drug Conjugate: a. Selectively protect one of the hydroxyl groups of 4-nitro-1,2-benzenedimethanol. b. Activate the drug molecule (e.g., convert a carboxylic acid to an acyl chloride or use a coupling agent like DCC). c. React the activated drug with the unprotected hydroxyl group of the linker to form an ester or ether bond. d. Deprotect the second hydroxyl group of the linker.

-

Attachment to the Carrier: a. Activate the surface or backbone of the carrier material (e.g., a hydrogel or nanoparticle). b. React the free hydroxyl group of the linker-drug conjugate with the activated carrier.

-

In Vitro Release Studies: a. Suspend the drug-loaded carrier in a suitable buffer solution. b. Expose the suspension to a UV light source (e.g., a 365 nm lamp) for controlled time intervals. c. At each time point, collect an aliquot of the supernatant. d. Quantify the concentration of the released drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Potential Application II: Monomer for Functional Polymers

Bifunctional molecules are the fundamental building blocks of condensation polymers. 1,4-Benzenedimethanol is known to be used in the synthesis of microporous organic polymers.[11] Similarly, 4-nitro-1,2-benzenedimethanol can serve as a monomer in the production of polyesters, polyethers, or polyurethanes. The inclusion of the nitro group along the polymer backbone would impart unique properties:

-

Increased Polarity and Altered Solubility: The polar nitro group would enhance the polymer's affinity for polar solvents.

-

Post-Polymerization Modification: The nitro groups can be reduced to amines, providing sites for further functionalization, such as grafting other polymer chains, attaching targeting ligands, or altering the pH-responsiveness of the material.

-

Enhanced Thermal Stability: The rigid aromatic core can contribute to a higher glass transition temperature and improved thermal stability of the resulting polymer.

Caption: Polycondensation to form a nitro-functionalized polyester.

Potential Application III: Ligand for Asymmetric Catalysis

Diols are a cornerstone of ligand design in coordination chemistry and organocatalysis.[12][13] The two hydroxyl groups of 4-nitro-1,2-benzenedimethanol can act as a bidentate ligand, coordinating to a metal center to form a chiral or achiral catalyst. The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be tuned by the electron-withdrawing nitro group.

Furthermore, the reduction of the nitro group to an amine would yield an amino-diol, a valuable class of ligands for asymmetric catalysis. This opens up possibilities for creating a library of related catalysts with varying electronic and steric properties. Such catalysts could find applications in reactions like asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.[14]

Conclusion and Future Outlook

While 4-nitro-1,2-benzenedimethanol remains a molecule of theoretical potential at present, the foundational principles of organic chemistry and materials science strongly suggest its utility in several high-impact areas. Its straightforward, proposed synthesis from readily available starting materials makes its exploration both feasible and attractive.

For drug development professionals, its promise as a photolabile linker warrants investigation for next-generation drug delivery systems that offer precise control over payload release. For materials scientists, its role as a functional monomer could lead to new polymers with tunable properties for applications in separations, coatings, or advanced manufacturing.

The insights and proposed experimental frameworks in this guide are intended to catalyze further research into this versatile molecule. It is our belief that a deeper investigation into 4-nitro-1,2-benzenedimethanol will unlock a wealth of opportunities for scientific and technological advancement.

References

-

National Center for Biotechnology Information. "1,2-Benzenedimethanol." PubChem Compound Summary for CID 69153, [Link].

-

National Center for Biotechnology Information. "1,4-Benzenedimethanol." PubChem Compound Summary for CID 11506, [Link].

- Google Patents. "Polyethers derived from benzene dimethanol." WO2016064696A1, .

-

Royal Society of Chemistry. "Recent progress in selective functionalization of diols via organocatalysis." RSC Publishing, 2025, [Link].

- Google Patents. "Method for production of 4-nitrobenzamide." RU2103260C1, .

-

Organic Syntheses. "4-nitrophthalic acid." Organic Syntheses Procedure, [Link].

-

ACS Publications. "Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications." Chemical Reviews, 2023, [Link].

-

National Center for Biotechnology Information. "Chiral Diol-Based Organocatalysts in Enantioselective Reactions." PubMed Central, [Link].

-

PubMed. "Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function." PubMed, [Link].

-

Royal Society of Chemistry. "Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers." Polymer Chemistry, 2012, [Link].

-

Wikipedia. "Photolabile protecting group." Wikipedia, [Link].

-

Organic Chemistry Portal. "Diol synthesis by substitution." Organic Chemistry Portal, [Link].

-

National Center for Biotechnology Information. "Transformation of PET-derived 1,4-benzenedimethanol to make useful alcohols." PubMed Central, [Link].

-

Web Pages. "7. Nitration of Methyl Benzoate." University of Missouri-St. Louis, [Link].

-

Master Organic Chemistry. "Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation." Master Organic Chemistry, [Link].

-

ResearchGate. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." ResearchGate, [Link].

-

YouTube. "4-Nitrobenzoate Derivative of Alcohol/Phenol (Prepared by Malik Nasr)." YouTube, 2024, [Link].

-

ResearchGate. "Diols and alcohols used as activators in [Zn(diamine)(diol)]-catalyzed hydrosilylations." ResearchGate, [Link].

-

JOCPR. "The Influence of Nitro Group on Synthesis." Journal of Chemical and Pharmaceutical Research, [Link].

-

ACS Publications. "Selective Conversion of Furfural into Diols over Co-Based Catalysts: Importance of the Coordination of Hydrogenation Sites and Basic Sites." ACS Publications, [Link].

-

Organic Syntheses. "3-nitrophthalic acid." Organic Syntheses Procedure, [Link].

-

Journal of High School Science. "Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl." Journal of High School Science, [Link].

-

Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Polycondensation. University of Nebraska-Lincoln, [Link].

-

Organic Syntheses. "nitroacetaldehyde diethyl acetal." Organic Syntheses Procedure, [Link].

Sources

- 1. 1,2-Benzenedimethanol | C8H10O2 | CID 69153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Benzenedimethanol | C8H10O2 | CID 11506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016064696A1 - Polyethers derived from benzene dimethanol - Google Patents [patents.google.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. 4-Nitrophthalic acid | 610-27-5 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 10. Photolabile protecting groups for an acetylcholine receptor ligand. Synthesis and photochemistry of a new class of o-nitrobenzyl derivatives and their effects on receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microporous organic polymers synthesized by self-condensation of aromatic hydroxymethyl monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]

- 13. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of (4-Nitro-1,2-phenylene)dimethanol: An Application Note and Detailed Protocol

Introduction

(4-Nitro-1,2-phenylene)dimethanol, a key organic intermediate, serves as a versatile building block in the synthesis of a wide array of complex molecules, particularly in the realms of pharmaceutical and materials science. Its unique structure, featuring a nitro group for further functionalization and two primary alcohol moieties, makes it an attractive precursor for the synthesis of various heterocyclic compounds, ligands, and bespoke molecular scaffolds. This application note provides a comprehensive and detailed protocol for the synthesis of (4-Nitro-1,2-phenylene)dimethanol via the reduction of 4-nitrophthalic acid. The causality behind experimental choices, safety protocols, and detailed characterization are elucidated to ensure reproducibility and safe handling.

Reaction Scheme

The synthesis proceeds via the reduction of the dicarboxylic acid functionality of 4-nitrophthalic acid to the corresponding diol using borane dimethylsulfide complex (BMS) in an anhydrous tetrahydrofuran (THF) medium.

Caption: Reaction scheme for the synthesis of (4-Nitro-1,2-phenylene)dimethanol.

Experimental Protocol

This section details the step-by-step methodology for the synthesis of (4-Nitro-1,2-phenylene)dimethanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Nitrophthalic acid | ≥98% | Sigma-Aldrich |

| Borane dimethylsulfide complex (BMS) | 10 M in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |

| Methanol | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

| Brine (saturated NaCl solution) | - | In-house preparation |

| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |

Equipment

-

Three-neck round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a nitrogen inlet

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of (4-Nitro-1,2-phenylene)dimethanol.

Detailed Procedure

-

Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Dissolution of Starting Material: To the flask, add 4-nitrophthalic acid (10.0 g, 47.4 mmol) and anhydrous tetrahydrofuran (THF, 200 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Borane dimethylsulfide complex (10 M in THF, 14.2 mL, 142.2 mmol, 3.0 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. The addition rate should be controlled to maintain the internal temperature below 5°C.

-

Causality: The slow, dropwise addition of the highly reactive borane reagent at low temperatures is crucial to control the exothermic reaction and prevent the formation of byproducts. A molar excess of BMS is used to ensure the complete reduction of both carboxylic acid groups.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for 12-16 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Quenching the Reaction: Once the reaction is complete, the flask is cooled again to 0°C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will be observed.

-

Causality: Methanol reacts with the excess borane and boron-containing intermediates to form trimethyl borate, which is volatile and can be removed during solvent evaporation. This quenching step is essential for safety and to facilitate product isolation.

-

-

Solvent Removal: The quenched reaction mixture is stirred for 30 minutes at room temperature, and then the solvents are removed under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: The resulting residue is redissolved in ethyl acetate (150 mL) and washed successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). The fractions containing the desired product are collected and the solvent is evaporated to afford (4-Nitro-1,2-phenylene)dimethanol as a solid.

Quality Control and Characterization

The identity and purity of the synthesized (4-Nitro-1,2-phenylene)dimethanol should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Appearance | Pale yellow to white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~5.4 (t, 2H, 2 x -OH), ~4.6 (d, 4H, 2 x -CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148 (C-NO₂), ~142 (C-CH₂OH), ~138 (C-CH₂OH), ~130 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~60 (2 x -CH₂OH) |

| IR (ATR) | ν (cm⁻¹): ~3350 (br, O-H stretch), ~1520 (asym N-O stretch), ~1340 (sym N-O stretch), ~1050 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₀NO₄⁺: 184.0604; found: 184.0602 |

Note: The NMR chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly based on the solvent and experimental conditions.[1]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Nitrophthalic acid: May cause skin, eye, and respiratory irritation.[2][3]

-

Borane dimethylsulfide complex (BMS): Highly flammable and reacts violently with water.[4][5][6] It is corrosive and can cause severe skin and eye burns. Handle under an inert atmosphere (nitrogen or argon).

-

Tetrahydrofuran (THF): Highly flammable liquid and can form explosive peroxides upon exposure to air and light.[7][8][9] It is a skin and eye irritant.

Waste Disposal

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Boron-containing waste should be collected in a designated container. Halogen-free organic solvents should be collected for proper disposal.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of (4-Nitro-1,2-phenylene)dimethanol. By carefully following the detailed steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided characterization data will serve as a benchmark for verifying the identity and purity of the final product.

References

-

Borane-methyl sulfide complex. Material Safety Data Sheet. Cole-Parmer. [Link]

-

Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines. A&A Pharmachem. [Link]

-

Tetrahydrofuran (THF) Safety: Hazards, Precautions, and Best Practices. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tetrahydrofuran Hazard Summary. New Jersey Department of Health. [Link]

-

4-Nitrophthalic acid. Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | 6425-66-7 [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. CID 20849373 | C16H18N2O4 | CID 20849373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phenol, 4-nitro- [webbook.nist.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for the Synthesis of 4-Amino-1,2-benzenedimethanol

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 4-nitro-1,2-benzenedicarboxylic acid to 4-amino-1,2-benzenedimethanol. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where bifunctional aromatic molecules serve as critical building blocks. The protocol outlines two primary synthetic strategies: a highly selective two-step method and a more direct but less selective one-pot approach. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.

Introduction and Strategic Overview

The conversion of 4-nitro-1,2-benzenedicarboxylic acid to 4-amino-1,2-benzenedimethanol presents a significant synthetic challenge due to the presence of three reducible functional groups: two carboxylic acids and one aromatic nitro group. The target molecule, a substituted amino diol, is a valuable precursor for a variety of complex molecules, including pharmaceuticals and polymers.[1][2] The primary difficulty lies in achieving complete and clean reduction of all three groups without undesirable side reactions.

Carboxylic acids are notoriously difficult to reduce, requiring potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[3][4] Conversely, aromatic nitro groups can be reduced under various conditions, but strong hydrides like LiAlH₄ can lead to undesired azo-coupling products.[5][6] Therefore, a carefully considered strategy is paramount.

This guide details two primary pathways:

-

Strategy A (Recommended): A Chemoselective Two-Step Approach. This method prioritizes selectivity and yield. It involves the initial reduction of the two carboxylic acid groups using a borane complex, which selectively targets acids over nitro groups.[7][8][9] The resulting intermediate, 4-nitro-1,2-benzenedimethanol, is then subjected to catalytic hydrogenation to cleanly reduce the nitro group to the desired amine.[5][10]

-

Strategy B (Alternative): A One-Pot LiAlH₄ Reduction. This approach offers the allure of a single synthetic step. Lithium aluminum hydride is a powerful reducing agent capable of reducing both carboxylic acids and nitro groups.[6][11][12] However, this lack of selectivity can be a double-edged sword, often leading to over-reduction or the formation of side products.[13] This method requires stringent control of reaction conditions and may result in lower yields of the desired product.

Below is a visual representation of the recommended synthetic workflow.

Caption: Recommended Two-Step Synthetic Workflow.

Mechanistic Insights: The Rationale Behind Reagent Selection

Borane Reduction of Carboxylic Acids